molecular formula C11H15NO2 B13421233 N-Formyl Pseudoephedrine

N-Formyl Pseudoephedrine

Cat. No.: B13421233
M. Wt: 193.24 g/mol
InChI Key: RPFBXDFMFZGQFB-GXSJLCMTSA-N
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Description

N-Formyl Pseudoephedrine is a chemical compound identified by the CAS number 67844-52-4. This compound is a derivative of pseudoephedrine, which is widely known for its use as a decongestant in medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formyl Pseudoephedrine can be synthesized through various methods. One common synthetic route involves the formylation of pseudoephedrine. This process typically uses formic acid or formylating agents such as N-formylsaccharin in the presence of catalysts . The reaction is carried out under controlled conditions, often involving solvents like dimethylformamide (DMF) and temperatures around 80°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Formyl Pseudoephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-formyl derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amines .

Scientific Research Applications

N-Formyl Pseudoephedrine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

N-Formyl Pseudoephedrine is similar to other compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific formyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specialized applications where these unique properties are required .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylformamide

InChI

InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3/t9-,11+/m0/s1

InChI Key

RPFBXDFMFZGQFB-GXSJLCMTSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C=O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C=O

Origin of Product

United States

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